molecular formula C11H15NO2 B1218699 N-[2-(4-Methoxyphenyl)ethyl]acetamide CAS No. 54815-19-9

N-[2-(4-Methoxyphenyl)ethyl]acetamide

Cat. No. B1218699
CAS RN: 54815-19-9
M. Wt: 193.24 g/mol
InChI Key: VIFWHZYHQSVJGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[2-(4-Methoxyphenyl)ethyl]acetamide and related compounds involves various chemical reactions, highlighting the compound's synthetic versatility. For instance, Karmakar and Baruah (2008) synthesized different hydrates and co-crystals of N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide, focusing on its structure and interaction with acids (Karmakar & Baruah, 2008). Zhang Qun-feng (2008) discussed a green synthesis approach for N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, using a novel Pd/C catalyst, highlighting the importance of selectivity and stability in the synthesis process (Zhang, 2008).

Molecular Structure Analysis

The molecular structure of N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives has been extensively studied. Sharma et al. (2018) synthesized and elucidated the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, providing insights into its orthorhombic crystal system and intermolecular hydrogen bonds (Sharma et al., 2018).

Chemical Reactions and Properties

N-[2-(4-Methoxyphenyl)ethyl]acetamide participates in various chemical reactions, indicating its reactivity and functional versatility. Its interaction with acids and bases, as well as its role in synthesis reactions, showcases its chemical behavior and properties. The study by Karmakar and Baruah (2008) on the fluorescence quenching upon interaction with acids is a prime example of its reactive nature (Karmakar & Baruah, 2008).

Scientific Research Applications

Inhibitor for Protein Tyrosine Phosphatase

N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives have been synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which plays a significant role in diabetes management. These compounds showed inhibitory activity, correlating well with docking studies and in vivo antidiabetic activity in specific models (Saxena et al., 2009).

Cytotoxic and Anti-inflammatory Properties

A study conducted on novel acetamide derivatives, including N-[2-(4-Methoxyphenyl)ethyl]acetamide, revealed potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The derivatives were synthesized through multi-step reactions, and their structural assignments were confirmed through various analytical methods. Some compounds in the series exhibited activities comparable to standard drugs (Rani et al., 2016).

Metabolism in Liver Microsomes

Research involving chloroacetamide herbicides, including variants of N-[2-(4-Methoxyphenyl)ethyl]acetamide, focused on their metabolism in human and rat liver microsomes. These studies are crucial for understanding the metabolic pathways and potential toxicological impacts of these compounds (Coleman et al., 2000).

Agricultural Applications

Studies on the soil reception, activity, and environmental impact of chloroacetamide herbicides, including N-[2-(4-Methoxyphenyl)ethyl]acetamide derivatives, have been conducted. These herbicides are used in agriculture, and understanding their behavior in soil and plants is vital for optimizing their use and mitigating environmental risks (Banks & Robinson, 1986).

Synthesis for Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, can be derived from 2-aminophenol, closely related to N-[2-(4-Methoxyphenyl)ethyl]acetamide. This synthesis involves chemoselective monoacetylation and is crucial for developing new antimalarial treatments (Magadum & Yadav, 2018).

Green Synthesis in Dye Production

N-[2-(4-Methoxyphenyl)ethyl]acetamide is an important intermediate in the production of azo disperse dyes. A novel catalytic hydrogenation process for its synthesis offers a greener, more efficient approach compared to traditional methods (Zhang Qun-feng, 2008).

Enzyme Inhibitory and Anticancer Properties

Aryl acetamide derivatives, including those with N-[2-(4-Methoxyphenyl)ethyl]acetamide, have been explored for their potential as enzyme inhibitors, anticancer, and antileishmanial agents. Their structures and bioactivity profiles suggest significant potential in medicinal chemistry (Sultana et al., 2016).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(13)12-8-7-10-3-5-11(14-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFWHZYHQSVJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342763
Record name N-[2-(4-Methoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Methoxyphenyl)ethyl]acetamide

CAS RN

54815-19-9
Record name N-[2-(4-Methoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of (4-methoxy-phenyl)-ethylamine (10 g, Aldrich, U.S.A.) and triethylamine (10.1 mL) in dichloromethane (200 mL) was added acetic anhydride (7.4 g). The mixture was stirred at rt for 3 h and was washed successively with hydrochloric acid (1 M, 100 mL), 10% aqueous potassium carbonate (100 mL) and brine (100 mL). The dichloromethane layer was dried over sodium sulfate and filtered. The filtrate was evaporated to afford N-[2-(4-methoxy-phenyl)-ethyl]-acetamide (13.0 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Potassium carbonate (3.5 g, 25.5 mol) and iodomethane(2.0 ml, 31.9 mmol) was added to a solution of N-(4-hydroxyphenylethyl)acetamide (4.4 g, 24.6 mmol) in ethanol(2.4 ml), which was then refluxed for 12 hours. The resulting solid was filtered and washed with ethanol. The filtrate was concentrated to give oily residue, which was diluted with ethyl acetate and washed with water. The separated organic layer was concentrated and the resulting solid was suspended in ethylether, filtered, and dried to give 2.9 g of the titled compound.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 2-[(3-aminopropyl)[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide (135 mg, 0.32 mmol) (a compound of formula (Yc6)) in pyridine (1.5 mL) was added water (1.5 mL) solution of potassium cyanate (64 mg, 0.76 mmol). The mixture was stirred and heated in an oil bath at 80° C. overnight. The mixture was poured into water and extracted with ethyl acetate (3×20 mL). The combined ethyl acetate fractions were washed with brine, dried over sodium sulfate and concentrated. The residue was purified by chromatography on silica gel (9:1 CH3CN/NH4OH) to afford 2-[[3-ureido)propyl][2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide, a compound of formula (Yc9); as a white solid; NMR (DMSO-d6, 90° C.) 8.4 (s, 1), 7.8 (s, 1), 7.05 (d, 2), 7.0 (s, 1), 6.75 (d, 2), 6.4 (s, 1), 4.1 (s, 2), 3.7 (s, 3), 3.5 (m, 2), 3.25 (m, 2), 3.05 (m, 2), 2.65 (t, 2), 2.3 (s, 3), 1.7 (m, 2) ppm.
Name
2-[(3-aminopropyl)[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Quantity
135 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
64 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To 100 g of 2-(4-methoxyphenyl)ethylamine in 500 mL of chloroform was slowly added 100 mL of triethylamine acetic anhydride (72 g), and this was stirred at 20° C. for 40 minutes. The mixture was then extracted twice with a dilute aqueous solution of HCl (0.4 N, 400 mL) followed by a saturated aqueous solution of NaHCO3 (2×400 mL). The solvent was removed by rotary evaporation, and the residue was dried in a vacuum oven (45° C.), resulting in an off-white powder, N-[2-(4-methoxyphenyl)ethyl]acetamide (120 g, 93.9% yield). 1HNMR (DMSO-d6) spectrum was consistent with the desired product.
Quantity
100 g
Type
reactant
Reaction Step One
Name
triethylamine acetic anhydride
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AK Saxena, G Pandey, S Gupta, AB Singh… - Bioorganic & medicinal …, 2009 - Elsevier
The designed and synthesized 2-(4-methoxyphenyl) ethyl] acetamide derivatives (3a, 3b and 3c) were evaluated for their PTP1B inhibitory activity where they showed IC 50 values …
Number of citations: 23 www.sciencedirect.com
D Popov - Biochemical and biophysical research communications, 2011 - Elsevier
Resistance to the hormones insulin and leptin are hallmarks in common for type 2 diabetes mellitus and obesity. Both conditions are associated with increased activity and expression of …
Number of citations: 118 www.sciencedirect.com
S Nandi, M Saxena - Current Topics in Medicinal Chemistry, 2020 - ingentaconnect.com
Background: There has been growing interest in the development of highly potent and selective protein tyrosine phosphatase (PTP1B) inhibitors for the past 2-3 decades. Though most …
Number of citations: 30 www.ingentaconnect.com
MM Garazd, OV Muzychka, AI Vovk… - Chemistry of Natural …, 2007 - Springer
Amides of 5,7-dihydroxy-4-methylcoumaryl-3-ylacetic acid were synthesized by the activated ester method using N-hydroxysuccinimide and diisopropylcarbodiimide or by reaction with …
Number of citations: 55 link.springer.com
CW Chang, HS Chang, MJ Cheng, TW Liu… - Chemistry & …, 2014 - Wiley Online Library
Three new compounds, hypoxyloamide (1), 8‐methoxynaphthalene‐1,7‐diol (2), and hypoxylonol (3), together with seven compounds isolated from nature for the first time, investiamide …
Number of citations: 39 onlinelibrary.wiley.com
M Lafrance, N Blaquiere, K Fagnou - 2007 - Wiley Online Library
Palladium‐catalyzed direct arylation of aryl chlorides, bromides and iodides has been applied to the preparation of new aporphine analogues including C2‐substituted aporphines by …
A Horling, C Müller, R Barthel… - Journal of Medicinal …, 2012 - ACS Publications
We prepared a number of N-phenethyltetrahydroisoquinolines structurally related to protoberberines. They were tested for activity against bacteria, fungi, and human leukemia HL-60 …
Number of citations: 32 pubs.acs.org
J Václavík, J Pecháček, B Vilhanová, P Šot, J Januščák… - Catalysis letters, 2013 - Springer
The asymmetric transfer hydrogenation of five dihydroisoquinolines (DHIQs) was studied by NMR spectroscopy. The DHIQs differed by substitution with methoxy groups, which had a …
Number of citations: 13 link.springer.com

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